molecular formula C3H9BO2 B1301996 Isopropylboronic acid CAS No. 80041-89-0

Isopropylboronic acid

Cat. No. B1301996
CAS RN: 80041-89-0
M. Wt: 87.92 g/mol
InChI Key: QIPHSSYCQCBJAX-UHFFFAOYSA-N
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Description

Isopropylboronic acid is a boronic acid derivative that is of significant interest in organic synthesis due to its role as a reagent or catalyst in various chemical reactions. While the provided papers do not directly discuss isopropylboronic acid, they do provide insights into the chemistry of related boronic acid derivatives and their applications in synthesis. For instance, derivatives of N,N-di-isopropylbenzylamine-2-boronic acid have been synthesized and evaluated for their catalytic activity in amide bond formation, which is a fundamental reaction in organic chemistry . Additionally, diisopropyl 2,3-butadien-1-ylboronate, another boronic acid derivative, has been utilized in homoallenylboration reactions with aldehydes, showcasing the versatility of boronic acid derivatives in organic synthesis .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves directed metallation-borylation methods, as demonstrated in the preparation of N,N-di-isopropylbenzylamine-2-boronic acid derivatives . These methods allow for the introduction of various substituents, which can significantly affect the reactivity and selectivity of the boronic acid in subsequent reactions. The synthesis of diisopropyl 2,3-butadien-1-ylboronate also exemplifies a straightforward approach to preparing boronic acid derivatives, which can then be applied as reagents in stereoselective reactions .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can greatly influence their reactivity and interaction with other molecules. For example, the crystal and molecular structure of a dimeric N-isopropylhydroxamic acid derivative was determined using X-ray diffraction, revealing a trans conformation of the hydroxamate groups and strong intermolecular hydrogen bonding . These structural features are crucial for understanding the behavior of such compounds in chemical reactions and their potential applications.

Chemical Reactions Analysis

Boronic acid derivatives participate in a variety of chemical reactions. The bifunctional N,N-di-isopropylbenzylamine-2-boronic acid catalysts have been shown to facilitate direct amide bond formation between carboxylic acids and amines . The diisopropyl 2,3-butadien-1-ylboronate has been used in homoallenylboration reactions with aldehydes, demonstrating high diastereoselectivity when reacting with an α-chiral aldehyde . Additionally, isopropylamine has been employed as an amino donor in the asymmetric synthesis of unnatural amino acids via ω-transaminase-catalyzed amino group transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their molecular structures and the substituents present. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity of boronic acid catalysts in amide bond formation . The stability of boronic esters in water has also been studied, with findings indicating that sugar-boronic esters can exhibit notable selectivity in oligosaccharides due to sugar-indole interactions . These properties are essential for the practical application of boronic acid derivatives in various chemical processes.

Scientific Research Applications

1. Nuclear and Isotopic Techniques in Nutritional Studies

Isopropylboronic acid is utilized in nuclear and isotopic techniques, which are crucial in human nutritional research. These techniques enable detailed evaluations of nutrient intake, body composition, energy expenditure, and the status of micronutrients. They are particularly significant in the measurement of total energy expenditure in free-living human subjects, assessment of breastmilk intake in infants, and in the study of body composition. The application of isotopes, both radioactive and nonradioactive, in these methods is fundamental in providing insights into undernutrition and obesity in developing countries (Iyengar, 2002).

2. Biomedical Applications in Lipid Peroxidation Studies

Isopropylboronic acid plays a role in the study of lipid peroxidation, particularly in the formation of non-cyclooxygenase-derived prostanoids in various models of oxidative stress. These studies help in understanding the biochemical pathways and implications of lipid peroxidation in conditions such as liver toxicity and other diseases associated with oxidative stress (Morrow et al., 1992).

3. Role in Bioanalysis and Diagnostics

Isopropylboronic acid is incorporated in isothermal amplification techniques for bioanalysis and diagnostics. These techniques, which accumulate nucleic acid sequences at constant temperature, are used in various biosensing applications targeting DNA, RNA, cells, proteins, and small molecules. The integration of these methods into microsystems and portable devices has greatly improved nucleic acid-based on-site assays, offering high sensitivity and broader application in medical diagnostics and research (Zhao et al., 2015).

Safety And Hazards

Isopropylboronic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is incompatible with oxidizing agents .

Future Directions

Boronic acids, including Isopropylboronic acid, are highly valuable building blocks in organic synthesis . They are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .

properties

IUPAC Name

propan-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9BO2/c1-3(2)4(5)6/h3,5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPHSSYCQCBJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370481
Record name Isopropylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropylboronic acid

CAS RN

80041-89-0
Record name Isopropylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYLBORONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
TG Elford, S Nave, RP Sonawane… - Journal of the American …, 2011 - ACS Publications
… (7) Unfortunately, reaction of carbamate 15 with isopropylboronic acid glycol ester gave a 50… 6 with isopropylboronic acid pinacol ester or the less hindered isopropylboronic acid glycol …
Number of citations: 72 pubs.acs.org
C Li, T Chen, B Li, G Xiao… - Angewandte Chemie …, 2015 - Wiley Online Library
… : aryl bromide (0.25 mmol), 1.5 equiv of isopropylboronic acid (2), 0.5 mol % [Pd(cinnamyl)Cl] … Indeed, the coupling between 1-bromo-2-methoxynaphathalene and isopropylboronic acid …
Number of citations: 81 onlinelibrary.wiley.com
L Yao, D Zhu, L Wang, J Liu, Y Zhang, P Li - Chinese Chemical Letters, 2021 - Elsevier
… The results were indicated that cyclopentylboronic acid and isopropylboronic acid were compatible under the optimal conditions, providing the products 4j and 4k in 68% and 72% yield, …
Number of citations: 25 www.sciencedirect.com
T Si, B Li, W Xiong, B Xu, W Tang - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
… As can be seen in Table 2, a series of mono- or di-ortho-substituted aryl triflates were successfully coupled with isopropylboronic acid or sec-butylboronic acid and with the Pd-L1/L2 …
Number of citations: 26 pubs.rsc.org
T Wilhelm, M Lautens - Organic Letters, 2005 - ACS Publications
… slow addition of isopropylboronic acid, 12 resulting in trisubstituted arene 4a in 89% yield. … using isopropylboronic acid (Scheme 2). The important reductive role of isopropylboronic acid …
Number of citations: 91 pubs.acs.org
SA Rossi, KW Shimkin, Q Xu, LM Mori-Quiroz… - Organic …, 2013 - ACS Publications
… of isopropylboronic acid required excess reagent and catalyst to afford a modest yield. We believe that this difference in yield corresponds to the low stability of isopropylboronic acid …
Number of citations: 99 pubs.acs.org
C Li, D Chen, W Tang - Synlett, 2016 - thieme-connect.com
… However, when isopropylboronic acid was employed in a coupling with 2-bromo-1,3,5-trimethylbenzene, the major product was the n-propyl substituted arene derived from …
Number of citations: 53 www.thieme-connect.com
S Inagaki, K Onodera, K Tani, Y Kubota - Bulletin of the Chemical …, 2011 - journal.csj.jp
… acid was chosen as a representative boronic acid component because it showed lower temperature increase under microwave irradiation than methyl or isopropylboronic acid (Figure …
Number of citations: 2 www.journal.csj.jp
K Arimitsu, H Iwasaki, H Kimura, H Yasui - Chemistry Letters, 2021 - journal.csj.jp
… isopropylboronic acid (denoted as benzoxaborole and i PrB in Table 2, respectively) were used, a nearly identical 13 C NMR spectra were obtained. The result of isopropylboronic acid …
Number of citations: 1 www.journal.csj.jp
H Zhang, J Xu, Y Ouyang, X Yue, C Zhou, Z Ni… - Chinese Chemical …, 2022 - Elsevier
… The corresponding products (4p-4s) were also prepared in good yields when 2-butylboronic acid and cyclohexylboronic acid were substituted for isopropylboronic acid, respectively. To …
Number of citations: 11 www.sciencedirect.com

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